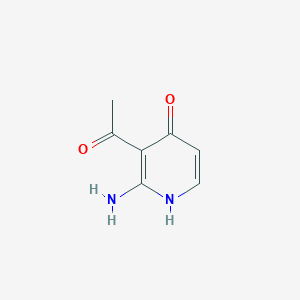

3-acetyl-2-amino-1H-pyridin-4-one

Description

Properties

CAS No. |

176238-50-9 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-acetyl-2-amino-1H-pyridin-4-one |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |

InChI Key |

YNRQVHQKUFZKDH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(NC=CC1=O)N |

Canonical SMILES |

CC(=O)C1=C(NC=CC1=O)N |

Synonyms |

4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Amino vs. Phenylamino Groups: The amino group in the target compound may improve aqueous solubility compared to the phenylamino group in Compounds 73–75, which introduces hydrophobicity.

- Acetyl Positioning: The direct attachment of acetyl to the pyridinone ring (vs. a 3-acetylphenyl group in Compound 75) could reduce steric hindrance, enhancing binding affinity to targets like kinases or ion channels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-acetyl-2-amino-1H-pyridin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic methods using heterogenous catalysts like Fe₂O₃@SiO₂/In₂O₃, which enhance reaction efficiency and reduce side products. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst loading (5–10 mol%) critically affect yield. Monitoring via TLC or HPLC is recommended to optimize intermediate steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the acetyl group (δ ~2.3 ppm for CH₃, δ ~200 ppm for C=O), pyridinone ring protons (δ 6.5–8.5 ppm), and amino protons (δ ~5.5 ppm, broad).

- IR : Confirm C=O stretching (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- HRMS : Calculate exact mass (C₇H₈N₂O₂: 168.0535 g/mol) to validate molecular ion peaks. Compare with analogs in databases (e.g., PubChem) .

Q. What strategies mitigate solubility challenges during in vitro assays for this compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-saturate aqueous buffers (pH 6–8) to enhance dissolution. Dynamic light scattering (DLS) can assess aggregation, while centrifugal filtration (3 kDa MWCO) removes undissolved particles .

Q. How should researchers assess the thermal and photostability of this compound under storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to predict reactive sites (e.g., C-5 vs. C-6 positions). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 2 mol%) in DMF at 100°C can confirm selectivity. Monitor intermediates using in situ IR .

Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Perform variable-temperature NMR to detect tautomerism or hydrogen bonding. X-ray crystallography (e.g., Cu-Kα radiation) provides unambiguous structural confirmation. Compare with crystallographic data from analogs like 3-phenyl-2-(piperidin-1-yl)-pyrimidin-4-one derivatives .

Q. What computational models predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., kinases or oxidoreductases). Validate predictions via enzyme inhibition assays (IC₅₀ measurements) and correlate with computed binding energies. QSAR models incorporating Hammett σ values for substituent effects improve accuracy .

Q. How do catalytic systems influence the scalability of this compound synthesis while minimizing waste?

- Methodological Answer : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enable recyclability (≥5 cycles) and reduce metal leaching. Process intensification via microwave-assisted synthesis (100 W, 80°C) shortens reaction times. Green metrics (E-factor, atom economy) should be calculated to assess sustainability .

Q. What experimental controls are critical when studying the reactivity of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.